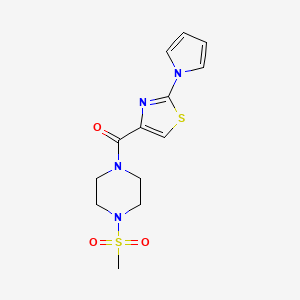
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. While specific synthesis methods for this exact compound are not available in the literature, similar compounds have been synthesized through various methods .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrrole and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which can impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the compound’s polarity would be influenced by the polar sulfonyl group and the aromatic rings .Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Models
Research involving structurally similar compounds has focused on understanding their molecular interactions and developing pharmacophore models. For instance, studies on cannabinoid receptor antagonists like SR141716 have employed molecular orbital methods and conformational analysis to identify key conformations influencing receptor binding. These findings have significant implications for drug design, allowing for the development of new therapeutics with targeted receptor interactions (Shim et al., 2002).
Heterocyclic Core and Histamine Receptor Antagonists
Another area of interest is the use of heterocyclic cores in medicinal chemistry. For example, compounds with hetero-aromatic linkers, such as pyridine, pyrazine, and thiazole, have been synthesized and screened for affinity at human histamine H(3) receptors. This research avenue highlights the therapeutic potential of such compounds in treating neurological disorders and enhancing central nervous system drug discovery (Swanson et al., 2009).
Antimicrobial Activity
Compounds with thiazole and pyridine structures have been synthesized and tested for their in vitro antimicrobial activity. The diversity in the antimicrobial efficacy of these compounds against various bacterial and fungal strains underscores their potential in developing new antimicrobial agents. This research is crucial in addressing the growing concern over antibiotic resistance and the need for novel antimicrobial compounds (Patel et al., 2011).
Synthesis and Biological Activities
The synthesis and evaluation of novel compounds containing arylthio/sulfinyl/sulfonyl groups have demonstrated promising herbicidal and insecticidal activities. These studies contribute to the development of new agrochemicals, highlighting the versatility of such compounds in both pharmaceutical and agricultural applications (Wang et al., 2015).
Anti-mycobacterial Chemotypes
Research has identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new chemotypes with anti-mycobacterial potential. The synthesis and evaluation of these compounds against Mycobacterium tuberculosis have opened new avenues for tuberculosis treatment, especially in the context of drug-resistant strains (Pancholia et al., 2016).
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-22(19,20)17-8-6-15(7-9-17)12(18)11-10-21-13(14-11)16-4-2-3-5-16/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFRHFQFEHMPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B2840908.png)
![N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2840910.png)
![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2840911.png)
![3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2840915.png)
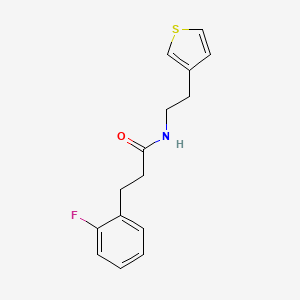
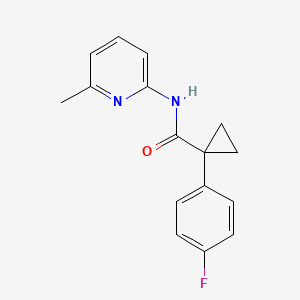
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2840919.png)
![4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide](/img/structure/B2840920.png)

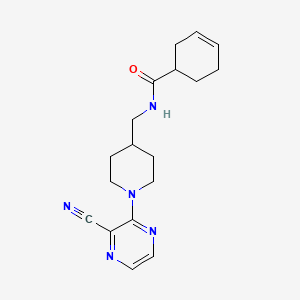
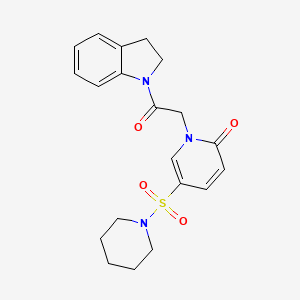
![4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2840924.png)
![1-(Chloromethyl)-3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2840925.png)
![N-(cyanomethyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2840926.png)